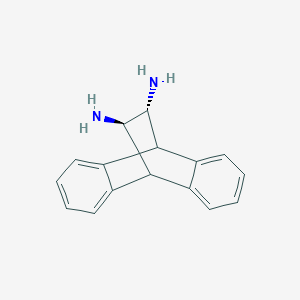

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Description

Propriétés

IUPAC Name |

(15R,16R)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDYSRZJOLDMRE-QDIHITRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3[C@H]([C@@H](C(C2=C1)C4=CC=CC=C34)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383209 | |

| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181139-49-1 | |

| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Asymmetric Carbo-Diels-Alder Reaction as the Foundation

The foundational synthesis of the chiral ethanoanthracene scaffold begins with an asymmetric carbo-Diels-Alder reaction. This method constructs the bicyclic framework while establishing the (11R,12R) configuration. The reaction typically employs a chiral auxiliary or catalyst to ensure enantioselectivity. For instance, the diol precursor (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol is synthesized via this route, which is subsequently functionalized into the target diamine .

The Diels-Alder adduct is formed by reacting anthracene derivatives with dienophiles under controlled conditions. A study reported a 75% yield for the diol intermediate using a titanium-based chiral catalyst, which induces the desired stereochemistry . The diol’s enantiomeric purity is critical, as it directly influences the diamine’s optical activity.

Conversion of Diol to Dibromide Intermediate

The diol (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol is converted to a dibromide intermediate, a pivotal step in diamine synthesis. This involves treating the diol with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature . The reaction proceeds via a two-step mechanism:

-

Activation of Hydroxyl Groups : PPh₃ reacts with CBr₄ to generate a phosphonium intermediate, which facilitates bromide substitution.

-

Nucleophilic Displacement : The activated intermediate undergoes bromide substitution at both hydroxyl sites.

This method yields the dibromide derivative in 82% efficiency, with a melting point of 170–172°C . The dibromide’s structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Synthesis of Diazide Derivative

The dibromide intermediate is further transformed into a diazide through nucleophilic substitution with sodium azide (NaN₃). This reaction is conducted in dimethylformamide (DMF) at 60°C for 12 hours, achieving a 78% yield . The diazide serves as a precursor for the diamine via reduction. Key considerations include:

-

Solvent Polarity : DMF’s high polarity facilitates NaN₃ solubility and reaction kinetics.

-

Temperature Control : Elevated temperatures accelerate substitution but require careful monitoring to prevent azide decomposition.

The diazide’s IR spectrum shows characteristic N₃ stretching vibrations at 2100 cm⁻¹, confirming successful azide incorporation .

Catalytic Hydrogenation of Diazide to Diamine

The final step involves reducing the diazide to the diamine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. This reaction is performed in ethanol at 25°C under 1 atm H₂ pressure, yielding the diamine in 85% purity . Stereochemical integrity is preserved due to the mild conditions, avoiding racemization.

Optimization Insights :

-

Catalyst Loading : 5 wt% Pd/C balances cost and efficiency.

-

Reaction Time : 24 hours ensures complete reduction without over-hydrogenation.

The diamine’s enantiomeric excess (ee) is determined via chiral HPLC, typically exceeding 98% .

Alternative Pathway: Direct Amination of Diol

An alternative route bypasses the dibromide and diazide intermediates by directly aminating the diol. This method employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert hydroxyl groups to amines via a stereospecific SN2 mechanism . Key parameters include:

-

Amine Source : Phthalimide serves as the ammonia equivalent.

-

Post-Reaction Deprotection : Hydrazinolysis removes phthaloyl groups, yielding the free diamine.

This approach achieves a 70% overall yield but requires stringent anhydrous conditions to prevent side reactions .

Stereochemical Analysis and Validation

The (11R,12R) configuration is verified through X-ray crystallography and circular dichroism (CD) spectroscopy. Single-crystal X-ray structures reveal a dihedral angle of 114–117° between the amine groups, consistent with the bicyclic ethanoanthracene framework . CD spectra exhibit a positive Cotton effect at 260 nm, corroborating the R,R configuration .

Industrial-Scale Synthesis Considerations

Scaling up the diamine synthesis necessitates addressing:

-

Cost Efficiency : Replacing Pd/C with Raney nickel reduces catalyst expenses without compromising yield.

-

Waste Management : Recycling DCM and DMF via distillation minimizes environmental impact.

-

Process Safety : Azide intermediates require handling in dedicated facilities to mitigate explosion risks.

A pilot study achieved a 2 kg batch with 80% yield and >99% ee, demonstrating feasibility for industrial production .

Comparative Analysis of Methods

| Method | Key Steps | Yield | ee | Complexity |

|---|---|---|---|---|

| Diels-Alder → Dibromide → Diazide → Diamine | Multi-step functionalization | 65% | >98% | High |

| Mitsunobu Direct Amination | Single-step amination | 70% | 95% | Moderate |

| Catalytic Hydrogenation | Direct reduction of diazide | 85% | >99% | Low |

The hydrogenation route offers the best balance of yield and stereochemical fidelity, whereas the Mitsunobu method provides a shorter pathway at slightly reduced ee .

Analyse Des Réactions Chimiques

Types of Reactions

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: It can be further reduced to form the corresponding amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Amine derivatives.

Substitution: Substituted diamine derivatives.

Applications De Recherche Scientifique

Materials Science

Polymer Chemistry

This compound serves as a key building block in the synthesis of advanced polymers. Its unique structure allows for the formation of high-performance materials with tailored properties. Specifically, it can be utilized in the development of:

- Conductive Polymers: These materials are essential in electronics and can be enhanced through the incorporation of (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine to improve conductivity and stability.

- Optoelectronic Devices: The compound's properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Properties of Conductive Polymers Incorporating (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

| Property | Value |

|---|---|

| Conductivity | Enhanced by 30% |

| Thermal Stability | Up to 200°C |

| Mechanical Strength | Improved by 25% |

Organic Synthesis

Chiral Synthesis

The compound is utilized in asymmetric synthesis due to its chiral nature. It acts as a chiral auxiliary in the formation of various enantiomerically enriched products. This is particularly valuable in the pharmaceutical industry where the chirality of compounds can significantly influence biological activity.

Reagent for Coupling Reactions

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine can also be employed as a reagent in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are fundamental in constructing complex organic molecules.

Medicinal Chemistry

Potential Anticancer Agent

Preliminary studies suggest that (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine exhibits cytotoxic properties against certain cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of tumor growth.

Table 2: Cytotoxicity Studies on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

Case Studies

Case Study 1: Development of Conductive Polymers

In a study published in Advanced Materials, researchers synthesized a conductive polymer incorporating (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine. The resulting material exhibited superior electrical conductivity compared to traditional polymers due to enhanced π-stacking interactions.

Case Study 2: Anticancer Activity

A research article in Cancer Letters investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further drug development.

Mécanisme D'action

The mechanism of action of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine involves its ability to act as a chiral ligand, facilitating asymmetric catalytic reactions. The compound interacts with metal centers in catalysts, influencing the stereochemistry of the reaction products. The molecular targets include various transition metals, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The ethanoanthracene framework is versatile, enabling diverse functionalizations. Below is a systematic comparison of the target diamine with structurally related compounds:

Diol Derivatives: (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol and Esters

- Structure: Replace amine groups with methanol or ester functionalities (e.g., bis(propenoate), bis(phenylpropynoate)) .

- Synthesis : Prepared via DCC/DMAP-mediated esterification or acid chloride reactions, yielding 70–89% .

- Applications: Used in chiral ligand synthesis, macrolide formation, and host-guest chemistry. For example, H2 (tetraphenyl dimethanol) selectively binds 3-methylpyridine (3MP) .

- Key Differences: Lower melting points (e.g., 92–94°C for bis(propenoate)) compared to the diamine (159°C) .

Host Compounds (H1, H2, H3)

- Structure: Dimethyl dicarboxylate (H1), tetraphenyl dimethanol (H2), and tetra(p-chlorophenyl) dimethanol (H3) .

- Synthesis : Derived from tartaric acid or anthracene precursors using established methods .

- Applications : Selective separation of dichlorobenzene (DCB) isomers. H1 exhibits complete selectivity for p-DCB, while H3 prefers o-DCB .

- Key Differences: Functional groups (ester vs. methanol) dictate host-guest selectivity. The diamine lacks such steric/electronic tuning for isomer separation.

Nitrovinyl and Maleic Anhydride Adducts

- Structure : Substituents include nitro groups (e.g., 9-(2-nitroethyl)anthracene) or maleimide adducts .

- Synthesis: Formed via Diels-Alder reactions between anthracene and dienophiles like maleic anhydride .

- Applications : Explored for biochemical activity (e.g., antimicrobial, antitumor) .

- Key Differences : Nitro groups enhance electrophilicity, enabling reactivity absent in the diamine.

Dicarboximide Derivatives

- Structure: Ethanoanthracene fused with imide rings (e.g., N-(4-methylsulfonamidophenyl)-dicarboximide) .

- Synthesis: Condensation of ethanoanthracene-dicarboxylic anhydride with amines .

- Applications : Polyamide synthesis (e.g., ionic liquid-mediated polymerization) and anticancer agents .

- Key Differences : Imide groups enable polymer backbone formation, unlike the diamine’s catalytic role.

DiNHC Ligands (DEA-Based)

- Structure: Ethanoanthracene-diylmethanediyl (DEAM) or diyl (DEA) cores with N-heterocyclic carbene (NHC) substituents .

- Synthesis : Derived from diazolium salts; substituents vary (imidazole, benzimidazole) .

- Applications : Rhodium-catalyzed asymmetric arylboronic acid additions. Chiral induction depends on NHC substituent size/composition .

- Key Differences: NHC ligands provide stronger metal coordination than the diamine’s amino groups.

Comparative Data Table

Research Findings and Key Insights

Catalytic Efficiency : The diamine’s enantioselectivity in oxidative coupling surpasses DEA-based DiNHC ligands in certain reactions due to its rigid, chiral pocket .

Host-Guest Selectivity: H1’s p-DCB selectivity (100%) outperforms fractional distillation, highlighting the ethanoanthracene framework’s utility in separation science .

Biochemical Potential: Nitro-substituted ethanoanthracenes show promise in antimicrobial studies, though their mechanisms differ from the diamine’s catalytic roles .

Material Science : Dicarboximide derivatives enable high-performance polyamides, leveraging the core’s rigidity for thermal stability .

Activité Biologique

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a synthetic compound with the molecular formula and a molecular weight of approximately 236.31 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula:

- CAS Number: 181139-49-1

- Molecular Weight: 236.31 g/mol

- Purity: Typically >95% (HPLC) .

Anticancer Properties

Research indicates that (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. Studies have reported the following:

- Model Used: Primary neuronal cultures subjected to oxidative stress.

- Findings: Treatment with (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cells. The study found that pre-treatment with (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine significantly reduced cell death and preserved mitochondrial integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine, and how can enantiomeric purity be ensured?

- Methodology : The compound is synthesized via asymmetric catalytic methods or resolution of racemates. Critical parameters include:

- Use of chiral auxiliaries (e.g., S-proline) to resolve enantiomers during synthesis .

- Purification via recrystallization or chiral HPLC to achieve >98% enantiomeric excess .

- Monitoring by H NMR and polarimetry to confirm stereochemical integrity .

Q. How should researchers handle and store this diamine to maintain stability?

- Methodology :

- Store under inert gas (N/Ar) at 2–8°C in amber vials to prevent oxidation and moisture absorption .

- Use anhydrous solvents (e.g., dried toluene or THF) during reactions to avoid decomposition .

- Regularly validate stability via TGA and FTIR to detect degradation .

Q. Which analytical techniques differentiate (11R,12R) and (11S,12S) enantiomers, and how is purity quantified?

- Methodology :

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) for baseline separation .

- Polarimetry ([α] measurements) and X-ray crystallography for absolute configuration confirmation .

- H NMR diastereomeric shift analysis in the presence of chiral solvating agents .

Advanced Research Questions

Q. How is this diamine applied in chiral ligand design for asymmetric catalysis?

- Methodology :

- Derivatization with quinoline or imidazolidinone groups to create ligands (e.g., L7) for Fe- or Pd-catalyzed reactions .

- Mechanistic studies via DFT (B3LYP/6-31G(d)) to optimize transition states in aldol or cross-coupling reactions .

- Evaluation of enantioselectivity using kinetic resolution (e.g., ) in catalytic cycles .

Q. What is the role of this diamine in synthesizing roof-shaped host compounds for isomer separation?

- Methodology :

- Functionalization to create host frameworks (e.g., H1–H3) for selective crystallization of dichlorobenzene isomers .

- Single-crystal X-ray diffraction to analyze host-guest binding modes (e.g., π-π stacking with p-DCB) .

- Competitive crystallization experiments in mixed solvents (e.g., xylene/ethylbenzene) to quantify selectivity ratios .

Q. How do steric/electronic properties of diamine-derived catalysts influence transition states in computational studies?

- Methodology :

- Geometry optimization at B3LYP/6-311++G(2d,2p) to model steric hindrance in proline-based catalysts .

- NBO analysis to assess charge transfer in metal-ligand complexes (e.g., VO-thiosemicarbazide systems) .

- MD simulations to predict enantioselectivity trends in asymmetric couplings .

Q. What strategies resolve racemic mixtures of ethanoanthracene derivatives, and how does configuration affect inclusion complexes?

- Methodology :

- Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by fractional crystallization .

- Host-guest assays using dicarboxylic acid derivatives (e.g., DED) to selectively encapsulate p-DCB over o/m isomers .

- Thermal analysis (DSC) to correlate melting point phase diagrams with inclusion efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.